molecular formula C14H9Cl5N2O2 B2655376 2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide CAS No. 338784-23-9

2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide

Cat. No. B2655376
CAS RN: 338784-23-9
M. Wt: 414.49
InChI Key: JVFIKRUCPCRRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide is a useful research compound. Its molecular formula is C14H9Cl5N2O2 and its molecular weight is 414.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

  • The compound's interaction with tautomeric amidines and various derivatives, such as pyrimidine and piperidone, has been studied. The structure of resultant compounds like potassium ferrocenyl(hexahydro)pyrimidoxides has been elucidated through methods like IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis (Klimova et al., 2013).

Synthesis and Radiopharmaceutical Applications

  • Research on chloroacetanilide herbicide ([phenyl-4-3H] acetochlor) and dichloroacetamide safener ([2, 2-dimethyl-3H]R-29148) indicates their use in studies on metabolism and mode of action. These compounds are synthesized for high specific activity in metabolic studies (Latli & Casida, 1995).

Molecular Rearrangement and Synthesis

  • The compound is involved in rearrangement reactions, where it interacts with acyl chlorides and triethylamine to produce pyridin-4-yl α-substituted acetamide products. This process involves a presumed N-acylated intermediate reacting intramolecularly via nucleophilic aromatic substitution (Getlik et al., 2013).

Oxidation and Chemical Reactivity

  • Studies on oxidation reactivity channels for related compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamides have been conducted. These studies investigate the chemical oxidation of these compounds with peracetic acid, m-chloroperbenzoic acid, and OXONE, leading to various products characterized by spectroscopic methods and X-ray crystallography (Pailloux et al., 2007).

properties

IUPAC Name

2,2,2-trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl5N2O2/c15-9-3-1-4-10(16)8(9)7-21-6-2-5-11(12(21)22)20-13(23)14(17,18)19/h1-6H,7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFIKRUCPCRRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)NC(=O)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide

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